2,6,7-Trichloroquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trichloroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of chlorine atoms in the structure may enhance its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trichloroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,6,7-trichloroaniline with formamide or formic acid, followed by cyclization to form the quinazolinone ring.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trichloroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2,6,7-Trichloroquinazolin-4(3H)-one depends on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The presence of chlorine atoms may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloroquinazolin-4(3H)-one
- 2,7-Dichloroquinazolin-4(3H)-one
- 2,6,7-Tribromoquinazolin-4(3H)-one
Uniqueness
2,6,7-Trichloroquinazolin-4(3H)-one is unique due to the specific arrangement of chlorine atoms, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives
Properties
Molecular Formula |
C8H3Cl3N2O |
---|---|
Molecular Weight |
249.5 g/mol |
IUPAC Name |
2,6,7-trichloro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H3Cl3N2O/c9-4-1-3-6(2-5(4)10)12-8(11)13-7(3)14/h1-2H,(H,12,13,14) |
InChI Key |
GXTXHDBIILISAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.